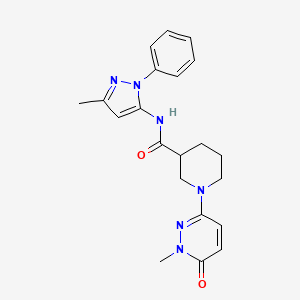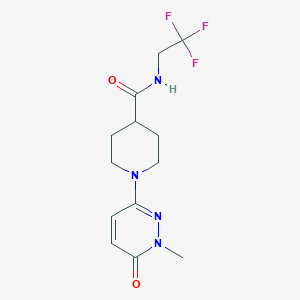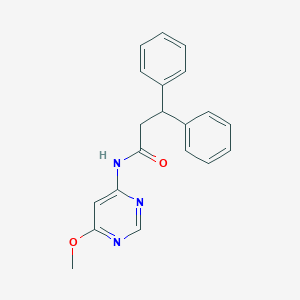
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide, also known as MPA, is a synthetic compound that has been used in various scientific and medical research applications. MPA is a derivative of the pyrimidine family, which is a group of heterocyclic aromatic compounds with a 6-membered ring structure containing two nitrogen atoms. MPA has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and antitumor activities. It has been studied extensively in the laboratory and has been used in a variety of medical and scientific research applications.
Aplicaciones Científicas De Investigación
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide has been used in a variety of scientific research applications, including the study of antiviral, anti-inflammatory, and antitumor activities. It has also been used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. In addition, this compound has been used in the study of drug delivery systems, as well as drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to interact with various cellular proteins and enzymes. It is thought to interact with enzymes involved in the metabolism of hormones and neurotransmitters, as well as enzymes involved in the synthesis of proteins. It is also thought to interact with enzymes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of a variety of viruses, including HIV and hepatitis C. In addition, it has been found to have anti-inflammatory and antitumor activities. It has also been found to have an effect on the metabolism of hormones and neurotransmitters, as well as the synthesis of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological activities. In addition, it is relatively stable, and it has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. It can be difficult to accurately measure its concentration in a solution, and it can be difficult to control its activity in a laboratory setting.
Direcciones Futuras
Future research on N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the treatment of various diseases. In addition, further research could be conducted to explore its potential interactions with other drugs, as well as its potential for drug delivery systems. Additionally, further research could be conducted to explore its potential as an antiviral, anti-inflammatory, and antitumor agent. Finally, further research could be conducted to explore its potential use in the development of new drugs, as well as its potential for drug delivery systems.
Métodos De Síntesis
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide can be synthesized through a number of methods, including a condensation reaction between 2-methylphenol and acetamide. In this reaction, 2-methylphenol is treated with acetic anhydride and pyridine in the presence of a catalyst, such as p-toluenesulfonic acid, to form this compound. This synthesis method is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-5-3-4-6-11(10)20-8-13(18)17-12-7-14(19-2)16-9-15-12/h3-7,9H,8H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHRSVAZHQXEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B6504992.png)


![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B6504998.png)
![2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505001.png)
![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6505021.png)
![3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6505026.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6505031.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B6505035.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6505040.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B6505048.png)
